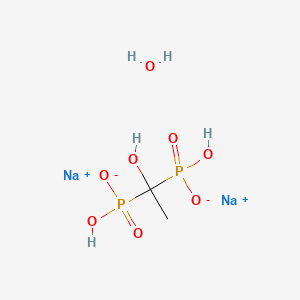

Etidronic acid (disodium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Etidronic acid (disodium salt), also known as etidronate disodium, is a non-nitrogenous bisphosphonate. It is widely used in various fields such as medicine, water treatment, and cosmetics. The compound was patented in 1966 and approved for medical use in 1977 . It is known for its ability to inhibit bone resorption and prevent calcification, making it useful in treating conditions like osteoporosis and Paget’s disease of bone .

Vorbereitungsmethoden

Etidronic acid (disodium salt) can be synthesized through several methods. One common synthetic route involves the reaction of acetic acid with phosphorus trichloride in methanesulfonic acid. This reaction forms an intermediate, which is then converted to etidronate by further reaction with phosphorus trichloride . Industrial production methods often involve similar processes, with optimization for large-scale production .

Analyse Chemischer Reaktionen

Etidronic acid (disodium salt) undergoes various chemical reactions, including:

Chelation: It acts as a chelating agent, binding to metal ions such as calcium, iron, and other metals.

Oxidation and Reduction: It can act as a reducing agent in certain conditions, particularly when used with polycarboxylic acids.

Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include phosphorus trichloride, acetic acid, and methanesulfonic acid . Major products formed from these reactions include various bisphosphonates and chelated metal complexes .

Wissenschaftliche Forschungsanwendungen

Etidronic acid (disodium salt) has a wide range of scientific research applications:

Medicine: It is used to treat osteoporosis, Paget’s disease of bone, and heterotopic ossification.

Water Treatment: The compound is used as a scale and corrosion inhibitor in water treatment systems.

Cosmetics: It functions as a chelating agent in various cosmetic formulations.

Industrial Applications: It is used in the dyeing industry as a peroxide stabilizer and dye-fixing agent.

Wirkmechanismus

Etidronic acid (disodium salt) exerts its effects primarily by inhibiting the formation, growth, and dissolution of hydroxyapatite crystals in bone . It binds to calcium phosphate surfaces, preventing the resorption of bone crystals at lower doses and inhibiting crystal growth at higher doses . This mechanism is particularly useful in treating bone-related diseases by shifting the bone resorption/formation equilibrium towards bone formation .

Vergleich Mit ähnlichen Verbindungen

Etidronic acid (disodium salt) is part of the first generation of bisphosphonates, similar to clodronic acid and tiludronic acid . Unlike other bisphosphonates, such as alendronate, etidronate also prevents bone calcification, making it unique in its ability to treat heterotopic ossification . Other similar compounds include zoledronic acid, ibandronic acid, minodronic acid, and risedronic acid, which are nitrogen-containing bisphosphonates and are often preferred for treating osteoporosis due to their higher potency .

Eigenschaften

Molekularformel |

C2H8Na2O8P2 |

|---|---|

Molekulargewicht |

268.01 g/mol |

IUPAC-Name |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate;hydrate |

InChI |

InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2 |

InChI-Schlüssel |

RCPBHUGBCPLECU-UHFFFAOYSA-L |

Kanonische SMILES |

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid](/img/structure/B14795825.png)

![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)

![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)

![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)

![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)

![3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide](/img/structure/B14795897.png)